molecular formula C8H12N4O2 B1525855 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide CAS No. 1334147-59-9

5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide

Cat. No.: B1525855
CAS No.: 1334147-59-9
M. Wt: 196.21 g/mol
InChI Key: NCUCFYOWXBVYPY-UHFFFAOYSA-N
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Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Antiproliferative Agents and Tubulin Inhibition

One of the notable scientific research applications of 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide derivatives is in the development of antiproliferative agents. A study revealed that this chemical class acts as tubulin inhibitors. The optimization of terminal fragments in these compounds yielded a variant with significant potency in antiproliferative assays, confirming its action as a tubulin inhibitor. This was demonstrated through biological activity profile studies and biochemical assays, showing increased mitotic cells after treatment in a leukemia cell line (Krasavin et al., 2014).

Antimicrobial Activity

Synthetic efforts have also focused on incorporating the 1,2,4-oxadiazole moiety with piperidine or pyrrolidine rings, leading to compounds with strong antimicrobial activity. This includes a structure–activity study that highlighted the antimicrobial effect of such derivatives (Krolenko et al., 2016).

Alzheimer's Disease Treatment

New N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate potential drug candidates for Alzheimer’s disease. This research focused on synthesizing compounds to inhibit the acetylcholinesterase (AChE) enzyme, a target for Alzheimer's therapy. The synthesized compounds exhibited enzyme inhibition activity, suggesting their potential as new drug candidates for Alzheimer’s disease treatment (Rehman et al., 2018).

Anticancer Potential

Additionally, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been evaluated as anticancer agents. This research aimed at synthesizing and assessing the anticancer potential of these hybrids, with some compounds displaying low IC50 values indicative of strong anticancer activity relative to known chemotherapeutic agents. This study contributes to the search for novel anticancer compounds with enhanced efficacy and specificity (Rehman et al., 2018).

Mechanism of Action

Target of Action

The primary target of 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide is the protein serine/threonine-protein kinase B-raf . This protein plays a significant role in regulating cell growth and division, making it a key target in the treatment of certain types of cancer .

Mode of Action

This interaction could potentially disrupt the proliferation of cancer cells .

Biochemical Pathways

The compound’s interaction with its target protein likely affects several biochemical pathways. For instance, the inhibition of the serine/threonine-protein kinase B-raf could impact the MAPK/ERK pathway, which is involved in cell division and differentiation . Disruption of this pathway could lead to the inhibition of cancer cell growth .

Pharmacokinetics

Similar compounds with a piperidine nucleus have been shown to have good drug-likeness profiles, suggesting that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is likely the inhibition of cancer cell growth and division . By interacting with its target protein and disrupting key biochemical pathways, the compound could potentially slow or stop the proliferation of cancer cells .

Action Environment

The efficacy and stability of this compound could be influenced by various environmental factors. For instance, the pH of the surrounding environment could impact the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or salts, could also affect the compound’s action .

Safety and Hazards

While specific safety data for “5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide” is not available, it’s important to handle all chemicals with care. General precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Piperidine derivatives are being utilized in different therapeutic applications, and there is ongoing research to discover and evaluate potential drugs containing the piperidine moiety . This suggests that there could be future research opportunities for “5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide” and similar compounds.

Biochemical Analysis

Biochemical Properties

5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with human caseinolytic protease P (HsClpP), where it acts as an agonist . This interaction is significant because HsClpP is involved in maintaining mitochondrial homeostasis. The compound induces the degradation of respiratory chain complex subunits, leading to apoptosis in hepatocellular carcinoma cells . Additionally, this compound has been shown to inhibit the proliferation of cancer cells, highlighting its potential as an anticancer agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In hepatocellular carcinoma cells, the compound induces apoptosis by degrading respiratory chain complex subunits . This leads to a disruption in mitochondrial function, ultimately causing cell death. Furthermore, the compound influences cell signaling pathways and gene expression, contributing to its antiproliferative effects . These cellular effects underscore the compound’s potential as a therapeutic agent for cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to human caseinolytic protease P, activating it and inducing the degradation of respiratory chain complex subunits . This activation leads to mitochondrial dysfunction and apoptosis in cancer cells. Additionally, the compound’s ability to inhibit cell proliferation is linked to changes in gene expression and enzyme activity . These molecular mechanisms highlight the compound’s potential as a targeted anticancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained activity over time . Prolonged exposure to the compound can lead to degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anticancer activity with minimal adverse effects . At higher doses, toxic effects have been observed, including damage to healthy tissues and organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity. Threshold effects have also been noted, where the compound’s activity significantly increases beyond a certain dosage .

Metabolic Pathways

This compound is involved in specific metabolic pathways that contribute to its biological activity. The compound interacts with enzymes and cofactors that regulate mitochondrial function and cellular metabolism . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s antiproliferative effects. Understanding the metabolic pathways associated with the compound is essential for optimizing its therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors in its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These transport mechanisms influence the compound’s efficacy and toxicity, highlighting the importance of understanding its distribution within the body. Studies have shown that the compound accumulates in cancer cells, contributing to its targeted anticancer activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications influence the compound’s localization, contributing to its biological activity. Understanding the subcellular localization of the compound is essential for optimizing its therapeutic potential and minimizing off-target effects .

Properties

IUPAC Name

5-piperidin-4-yl-1,2,4-oxadiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c9-6(13)7-11-8(14-12-7)5-1-3-10-4-2-5/h5,10H,1-4H2,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUCFYOWXBVYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334147-59-9
Record name 5-(piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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